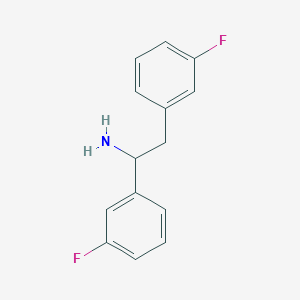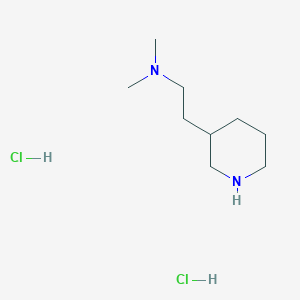![molecular formula C13H12BrNO3 B1522838 1-[1-(4-Bromophenyl)-1-oxopropan-2-yl]pyrrolidine-2,5-dione CAS No. 1308647-48-4](/img/structure/B1522838.png)
1-[1-(4-Bromophenyl)-1-oxopropan-2-yl]pyrrolidine-2,5-dione
Vue d'ensemble
Description
“1-[1-(4-Bromophenyl)-1-oxopropan-2-yl]pyrrolidine-2,5-dione” is a chemical compound with various applications in scientific research. It has the empirical formula C13H12BrNO3 and a molecular weight of 310.14 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, a bromophenyl group, and a propanone group . The SMILES string representation of the molecule isO=C (C (C=C1)=CC=C1Br)C (C)N (C (CC2)=O)C2=O . Physical And Chemical Properties Analysis
This compound is a solid . Its molecular formula is C13H12BrNO3, and it has a molecular weight of 310.14 . Unfortunately, specific physical properties like melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique
Organic Synthesis and Medicinal Chemistry Applications
Inhibition of Glycolic Acid Oxidase : A study demonstrated the synthesis of novel 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, which act as competitive inhibitors of glycolic acid oxidase. These compounds show potential for reducing urinary oxalate levels, relevant in the treatment of conditions like ethylene glycol poisoning or hyperoxaluria (Rooney et al., 1983).
Efficient Synthesis of β- and γ-Amino Acids : Research has identified a "one-pot" procedure for synthesizing Nα-urethane-protected β-alanine and γ-aminopropionic acid with excellent yields and purities, using 1-[(4-Methylphenyl)oxy]pyrrolidine-2,5-dione derivatives. This method is significant for developing pharmaceuticals and peptides (Cal et al., 2012).
Carbon Steel Corrosion Inhibition : New 1H-pyrrole-2,5-dione derivatives have been synthesized and shown to effectively inhibit carbon steel corrosion in hydrochloric acid, suggesting applications in industrial corrosion protection (Zarrouk et al., 2015).
Luminescent Materials : Polymers containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit exhibit strong fluorescence, indicating their potential in developing new luminescent materials for electronic applications (Zhang & Tieke, 2008).
Antibacterial and Antifungal Activities : Spiro[pyrrolidin-2,3′-oxindoles] synthesized through 1,3-dipolar cycloaddition reactions exhibited promising in vitro antibacterial, antifungal, antimalarial, and antitubercular activities, highlighting their potential in drug development (Haddad et al., 2015).
Electron Transport Layer in Solar Cells : A novel alcohol-soluble n-type conjugated polyelectrolyte based on diketopyrrolopyrrole (DPP) demonstrated high conductivity and electron mobility, proving effective as an electron transport layer in inverted polymer solar cells (Hu et al., 2015).
Material Science Applications
- Photoluminescent Conjugated Polymers : Conjugated polymers incorporating 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole units have been developed, showing strong photoluminescence and high photochemical stability, suitable for electronic applications (Beyerlein & Tieke, 2000).
Safety and Hazards
Propriétés
IUPAC Name |
1-[1-(4-bromophenyl)-1-oxopropan-2-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3/c1-8(15-11(16)6-7-12(15)17)13(18)9-2-4-10(14)5-3-9/h2-5,8H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWPSFGRBHJMPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)Br)N2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Bromophenyl)-1-oxopropan-2-yl]pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N,N-dimethyl-1-{[1,2,4]triazolo[1,5-a]pyrimidin-6-ylsulfanyl}formamide](/img/structure/B1522761.png)
![[Cyclopropyl(2-pyridinyl)methyl]methylamine dihydrochloride](/img/structure/B1522763.png)
![[4-Bromo-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1522765.png)

![{[1-(2-Methylphenyl)-3-pyrrolidinyl]methyl}amine hydrochloride](/img/structure/B1522768.png)



![2-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}propan-2-ol](/img/structure/B1522775.png)

